N-benzyl-N-tert-butyl-4-chlorobenzamide

Catalog No.
S4113574
CAS No.
M.F
C18H20ClNO
M. Wt
301.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-N-tert-butyl-4-chlorobenzamide

Product Name

N-benzyl-N-tert-butyl-4-chlorobenzamide

IUPAC Name

N-benzyl-N-tert-butyl-4-chlorobenzamide

Molecular Formula

C18H20ClNO

Molecular Weight

301.8 g/mol

InChI

InChI=1S/C18H20ClNO/c1-18(2,3)20(13-14-7-5-4-6-8-14)17(21)15-9-11-16(19)12-10-15/h4-12H,13H2,1-3H3

InChI Key

AWGLOLQQUCWEON-UHFFFAOYSA-N

SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl

Description

The exact mass of the compound N-benzyl-N-(tert-butyl)-4-chlorobenzamide is 301.1233420 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-benzyl-N-tert-butyl-4-chlorobenzamide is a chemical compound characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and a 4-chlorobenzamide moiety. This compound falls under the category of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. The presence of both the benzyl and tert-butyl groups contributes to the compound's steric bulk and hydrophobic characteristics, making it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.

  • Oxidation: This compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
  • Reduction: Reduction reactions can convert it into amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The chlorobenzamide group may undergo nucleophilic substitution reactions, leading to various substituted derivatives depending on the nucleophile used.

These reactions highlight its versatility in synthetic organic chemistry.

Research indicates that N-benzyl-N-tert-butyl-4-chlorobenzamide exhibits significant biological activity. It has been studied for its potential as an inhibitor of specific enzymes and receptors. Notably, it has been identified as a selective antagonist of the farnesoid X receptor alpha (FXRα), which plays a crucial role in regulating bile acid homeostasis and lipid metabolism. This interaction can influence metabolic pathways related to glucose and lipid metabolism, suggesting potential therapeutic applications in metabolic disorders.

The synthesis of N-benzyl-N-tert-butyl-4-chlorobenzamide typically involves the reaction of benzylamine with tert-butylamine and 4-chlorobenzoyl chloride. The reaction is usually performed under controlled conditions, often utilizing a base such as triethylamine to neutralize hydrochloric acid produced during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product. Purification methods such as recrystallization or chromatography are commonly employed to obtain high yields and purity .

N-benzyl-N-tert-butyl-4-chlorobenzamide has several applications across different fields:

  • Medicinal Chemistry: It is being explored for its potential therapeutic effects, particularly in the context of metabolic diseases due to its interaction with FXRα.
  • Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules.
  • Material Science: It finds use in developing new materials and as an intermediate in producing agrochemicals and pharmaceuticals .

Studies investigating the interactions of N-benzyl-N-tert-butyl-4-chlorobenzamide with biological targets have revealed its mechanism of action. For instance, its binding to FXRα induces conformational changes that inhibit receptor activity, thereby affecting metabolic pathways. Molecular docking studies have further elucidated how this compound interacts at the molecular level with specific amino acid residues within the receptor, providing insights into its selectivity and potency .

Several compounds share structural similarities with N-benzyl-N-tert-butyl-4-chlorobenzamide. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
N-benzyl-N-tert-butyl-3,4-dichlorobenzamideContains dichloro groups instead of a single chloro groupDifferent biological activity profile
N-benzyl-N-tert-butyl-4-hydroxyphenyl-2,6-dichlorobenzamideHydroxy group substitutionPotentially different pharmacological properties
N-benzyl-N-tert-butyl-2,4-dichlorobenzamideDifferent positioning of dichloro groupsVariations in reactivity and biological interactions

Uniqueness

N-benzyl-N-tert-butyl-4-chlorobenzamide is distinct due to its specific substitution pattern on the benzamide ring. This unique configuration imparts distinct chemical and biological properties that differentiate it from similar compounds. Its selective antagonism of FXRα further underscores its potential as a valuable tool in metabolic research .

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Exact Mass

301.1233420 g/mol

Monoisotopic Mass

301.1233420 g/mol

Heavy Atom Count

21

Dates

Last modified: 04-15-2024

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